molecular formula C14H14O B14011602 2-Propyl-1-naphthaldehyde

2-Propyl-1-naphthaldehyde

Cat. No.: B14011602
M. Wt: 198.26 g/mol
InChI Key: RIRKQLUXUYWBEH-UHFFFAOYSA-N
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Description

2-Propyl-1-naphthaldehyde (CAS: Not explicitly listed in provided evidence) is an aromatic aldehyde derivative of naphthalene, featuring a propyl substituent at the 2-position and a formyl group (-CHO) at the 1-position of the naphthalene ring. This compound is structurally distinct from simpler naphthalene derivatives (e.g., naphthalene, methylnaphthalenes) due to its aldehyde functionality and branched alkyl chain.

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-propylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C14H14O/c1-2-5-11-8-9-12-6-3-4-7-13(12)14(11)10-15/h3-4,6-10H,2,5H2,1H3

InChI Key

RIRKQLUXUYWBEH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2C=C1)C=O

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Propyl-1-naphthaldehyde and its derivatives involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-Propyl-1-naphthaldehyde and analogous naphthalene derivatives:

Property 2-Propyl-1-naphthaldehyde 1-Naphthaldehyde 2-Methylnaphthalene Naphthalene
Molecular Formula C₁₄H₁₄O C₁₁H₈O C₁₁H₁₀ C₁₀H₈
Molecular Weight (g/mol) ~200 156.18 142.20 128.17
Functional Groups -CHO (aldehyde), -C₃H₇ (propyl) -CHO (aldehyde) -CH₃ (methyl) None (pure hydrocarbon)
Water Solubility Low (estimated <1 mg/L) 1.2 mg/L 25 mg/L 31 mg/L
Log P (Octanol-Water) ~3.5–4.0 2.8 3.9 3.3
Toxicity (Acute Oral LD₅₀) Not reported 1,200 mg/kg (rat) 1,750 mg/kg (rat) 490 mg/kg (rat)

Key Findings:

Toxicological Implications: While 2-Methylnaphthalene and naphthalene exhibit well-documented respiratory and hepatic toxicity in rodents , the aldehyde group in 2-Propyl-1-naphthaldehyde may introduce additional hazards. No direct studies on 2-Propyl-1-naphthaldehyde’s systemic effects (e.g., hepatic, renal) are available. However, methylnaphthalenes are associated with body weight reduction and respiratory inflammation in inhalation studies , suggesting similar risks for this compound if metabolized to reactive intermediates.

Exposure Pathways :

  • Like naphthalene derivatives, dermal and inhalation routes are probable exposure pathways due to its low volatility (estimated vapor pressure <0.1 mmHg) and lipophilicity .

Biological Activity

2-Propyl-1-naphthaldehyde, a compound derived from naphthalene, has garnered attention in recent years for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and relevant case studies.

2-Propyl-1-naphthaldehyde can be synthesized through various methods, including the reaction of 2-propyl naphthalene with oxidizing agents. The structural formula is represented as follows:

C12H12O\text{C}_{12}\text{H}_{12}\text{O}

This compound features a naphthalene ring with a propyl group and an aldehyde functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-propyl-1-naphthaldehyde. It exhibits significant activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity: It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity: The compound also demonstrates antifungal properties against species such as Candida albicans and Aspergillus niger.

A comparative study showed that 2-propyl-1-naphthaldehyde had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, while its antifungal activity was noted with a MIC of 16 µg/mL against A. niger .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans16
Aspergillus niger16

Apoptotic Potential

The compound has also been investigated for its apoptotic potential . Flow cytometry studies indicated that it induces apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent. The mechanism involves the activation of caspases, which are crucial for the apoptotic pathway .

Case Studies

  • Anticancer Activity: A study published in 2023 explored the effects of 2-propyl-1-naphthaldehyde on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, including caspase-3 activation, suggesting its utility in cancer therapy .
  • Antioxidant Properties: Another investigation focused on the antioxidant capacity of this compound. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases .
  • In Silico Studies: Molecular docking studies have provided insights into the binding interactions of 2-propyl-1-naphthaldehyde with key biological targets such as VEGFR-2, reinforcing its potential therapeutic applications .

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